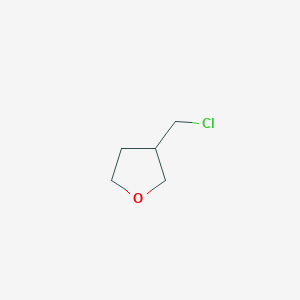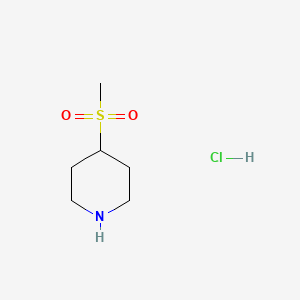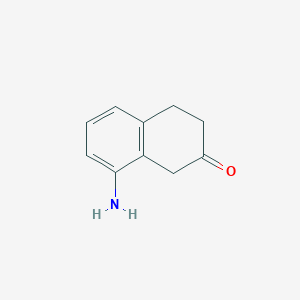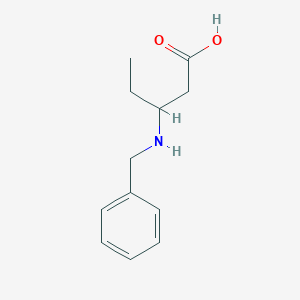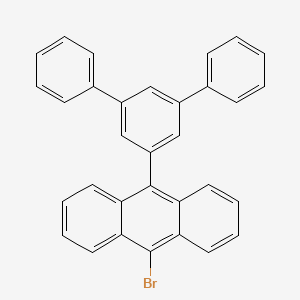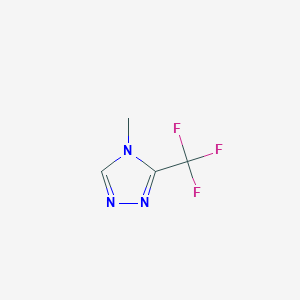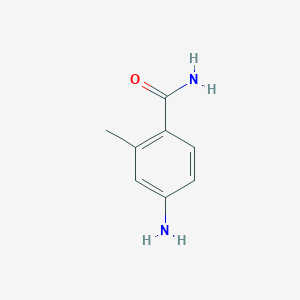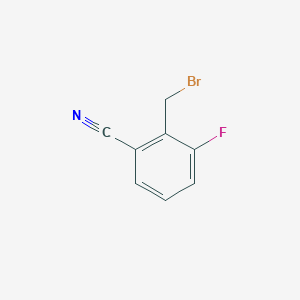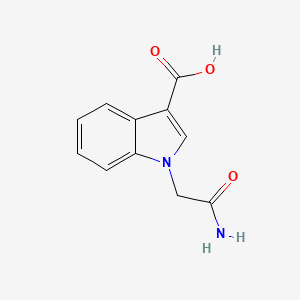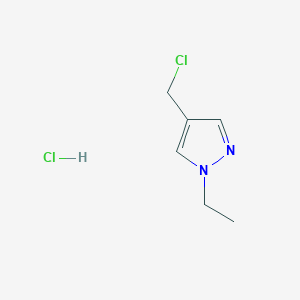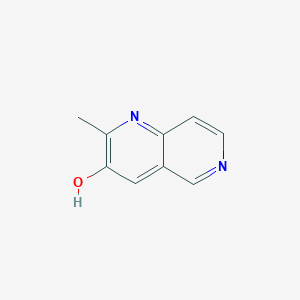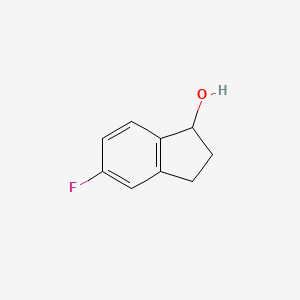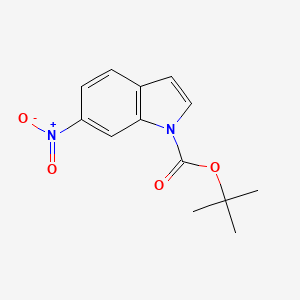
6-Nitro-1H-indole-1-carboxylate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 6-nitro-1H-indole-1-carboxylate is a chemical compound with the molecular formula C13H14N2O4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Applications De Recherche Scientifique
tert-Butyl 6-nitro-1H-indole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Analyse Biochimique
Biochemical Properties
tert-Butyl 6-nitro-1H-indole-1-carboxylate: plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, indole derivatives, including tert-Butyl 6-nitro-1H-indole-1-carboxylate, have been shown to inhibit enzymes like GSK-3β, which is involved in numerous cellular processes . The compound’s interaction with these biomolecules can lead to significant changes in cellular functions and metabolic pathways.
Cellular Effects
The effects of tert-Butyl 6-nitro-1H-indole-1-carboxylate on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, they can modulate inflammatory responses by interacting with key signaling molecules, thereby affecting the overall cellular environment.
Molecular Mechanism
At the molecular level, tert-Butyl 6-nitro-1H-indole-1-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, altering their conformation and activity. For example, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . These interactions can result in altered gene expression, affecting the production of proteins involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 6-nitro-1H-indole-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of tert-Butyl 6-nitro-1H-indole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
tert-Butyl 6-nitro-1H-indole-1-carboxylate: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the production and degradation of key metabolites, affecting overall cellular metabolism . These interactions are critical for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of tert-Butyl 6-nitro-1H-indole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
tert-Butyl 6-nitro-1H-indole-1-carboxylate: exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
Méthodes De Préparation
The synthesis of tert-Butyl 6-nitro-1H-indole-1-carboxylate typically involves the nitration of tert-butyl indole-1-carboxylate. The reaction conditions for this synthesis include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .
Industrial production methods for tert-Butyl 6-nitro-1H-indole-1-carboxylate may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
tert-Butyl 6-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
tert-Butyl 6-nitro-1H-indole-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
- 1-Methyl-6-nitro-1H-indole
- 1-Benzyl-6-nitro-1H-indole
These compounds share structural similarities with tert-Butyl 6-nitro-1H-indole-1-carboxylate but differ in their substituents and functional groups. The unique combination of the tert-butyl group and the nitro group at the 6-position of the indole ring gives tert-Butyl 6-nitro-1H-indole-1-carboxylate its distinct chemical and biological properties .
Propriétés
IUPAC Name |
tert-butyl 6-nitroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWVUYQAKQBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623734 | |
| Record name | tert-Butyl 6-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219552-64-4 | |
| Record name | tert-Butyl 6-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


